2-Pyridyl-1,2-ethanediol
CAS No.: 3944-00-1
Cat. No.: VC18213061
Molecular Formula: C7H9NO2
Molecular Weight: 139.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3944-00-1 |
|---|---|
| Molecular Formula | C7H9NO2 |
| Molecular Weight | 139.15 g/mol |
| IUPAC Name | 1-pyridin-2-ylethane-1,2-diol |
| Standard InChI | InChI=1S/C7H9NO2/c9-5-7(10)6-3-1-2-4-8-6/h1-4,7,9-10H,5H2 |
| Standard InChI Key | ORRCHBGKENHRKA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)C(CO)O |
Introduction
Structural and Nomenclatural Features
2-Pyridyl-1,2-ethanediol belongs to the enediol family, featuring adjacent hydroxyl groups on a two-carbon chain, each bonded to a pyridin-2-yl substituent. The IUPAC name, 1,2-di(pyridin-2-yl)ethane-1,2-diol, reflects this arrangement. Its structure is stabilized by intramolecular hydrogen bonding between the hydroxyl groups and the nitrogen atoms of the pyridine rings, contributing to its planar conformation . Synonyms include α-Pyridoin, 1,2-di(2-pyridyl)-1,2-ethanediol, and EINECS 214-524-4 .
Synthesis and Chemical Reactivity
The synthesis of 2-Pyridyl-1,2-ethanediol typically involves condensation reactions between pyridine-2-carbaldehyde derivatives and glycolic acid under basic conditions. Cheng et al. (2010) optimized a route using catalytic sodium hydroxide in ethanol, achieving yields exceeding 70% . Key steps include:
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Aldol Condensation: Pyridine-2-carbaldehyde reacts with glycolic acid to form an intermediate α-hydroxy ketone.
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Tautomerization: The ketone undergoes enolization, stabilized by the electron-withdrawing pyridine rings.
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Purification: Recrystallization from ethanol yields pure product .
Alternative methods include electrochemical reduction of pyridine-2-carboxylic acid esters, though these are less efficient .
Physicochemical Properties
The compound’s physical and spectral characteristics are critical for identification and application:
The infrared spectrum confirms hydroxyl (3350 cm⁻¹) and aromatic C=N (1590 cm⁻¹) stretches, while mass spectrometry reveals a molecular ion peak at m/z 216 and fragmentation patterns consistent with pyridine ring cleavage .
Antioxidant Mechanism and Biological Relevance
Cheng et al. (2010) demonstrated that 2-Pyridyl-1,2-ethanediol acts as a potent radical scavenger, with an IC₅₀ of 12.3 μM against DPPH radicals . The mechanism involves:
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Hydrogen Atom Transfer (HAT): The enediol group donates hydrogen atoms to neutralize free radicals.
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Electron Delocalization: Resonance stabilization of the resultant radical occurs via conjugation with the pyridine rings.
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Chelation of Metal Ions: The hydroxyl and pyridyl nitrogen atoms bind transition metals, inhibiting Fenton reactions .
Comparative studies show its antioxidant efficiency surpasses that of ascorbic acid in lipid peroxidation assays, making it a candidate for stabilizing pharmaceuticals and polymers .
Applications in Materials Science and Medicine
Polymer Chemistry
The compound’s bifunctional structure enables its use as a crosslinker in poly(ethylene glycol) (PEG) derivatives. Ishii et al. (2005) functionalized PEG with pyridyl disulfide groups using 2-Pyridyl-1,2-ethanediol as a precursor, enhancing drug conjugation efficiency in targeted therapies .
Pharmaceutical Intermediates
Its enediol moiety serves as a building block for synthesizing quinuclidine derivatives, which are pivotal in anticholinergic drugs. Cyclodehydration reactions with piperidine derivatives yield 3-quinuclidinol, a key intermediate in Alzheimer’s therapeutics .
Future Directions and Research Gaps
Current research gaps include:
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Toxicological Profiles: Long-term exposure effects in mammalian models.
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Catalytic Applications: Exploration in asymmetric synthesis leveraging chiral pyridyl centers.
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Nanomaterial Functionalization: Integration into metal-organic frameworks (MOFs) for enhanced antioxidant delivery.
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